

Application Notes and Protocols for the Pharmacokinetic Analysis of Oral Onvansertib

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Compound of Interest

Compound Name: Onvansertib

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Introduction

Onvansertib (also known as NMS-1286937) is an orally bioavailable and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).^{[1][2]} PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.^{[3][4]}

Overexpression of PLK1 is observed in numerous cancer types and is often associated with poor prognosis.^{[2][5]} **Onvansertib**'s mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.^{[3][4][6]} Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including metastatic colorectal cancer (mCRC) and acute myeloid leukemia (AML).^{[3][6][7]} This document provides a detailed overview of the pharmacokinetic profile of orally administered **Onvansertib** and protocols for its analysis.

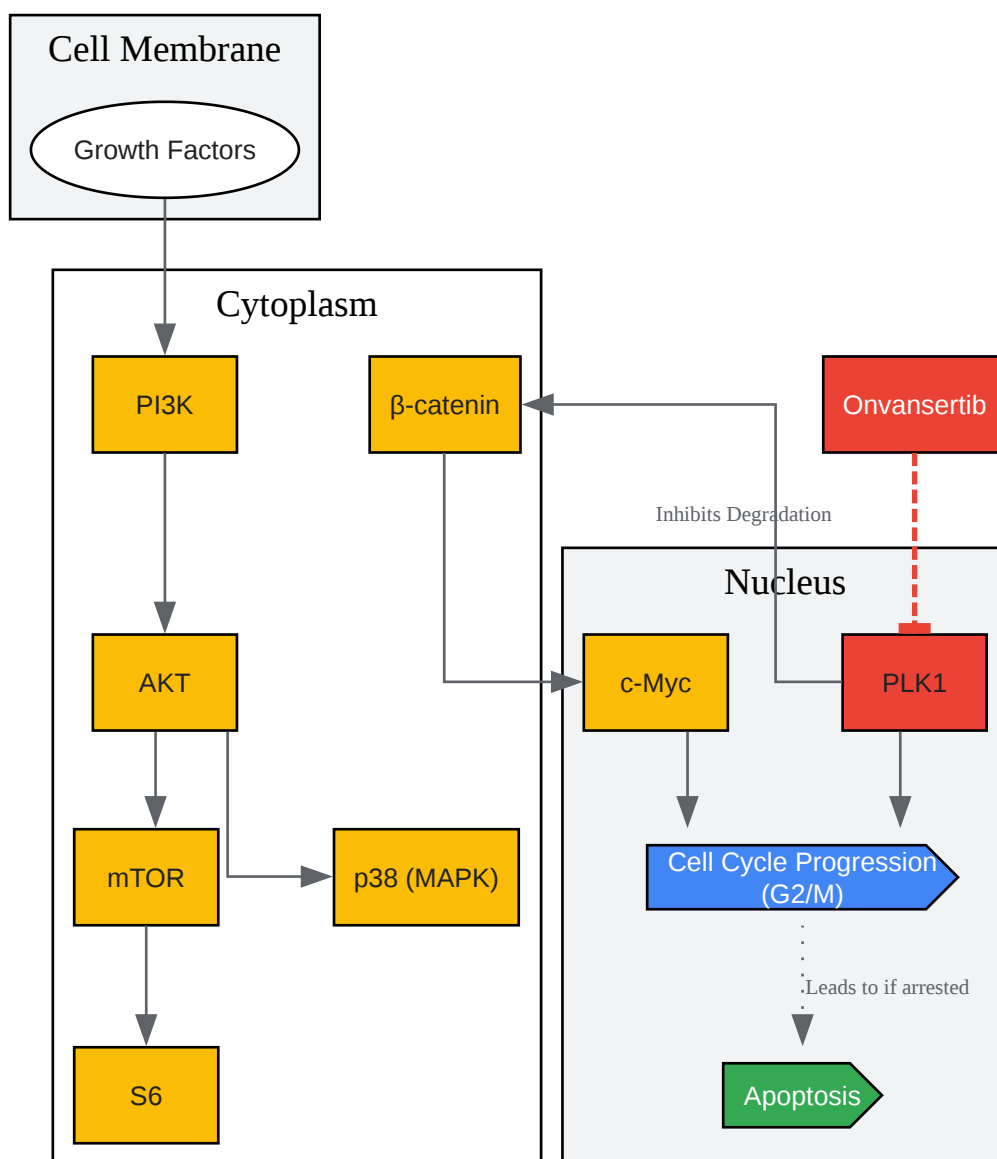
Mechanism of Action and Signaling Pathways

Onvansertib exerts its anti-cancer effects by inhibiting PLK1, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation and survival.

PLK1 and Cell Cycle Regulation: PLK1 is a master regulator of mitosis.^[1] Its inhibition by **Onvansertib** leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.^{[2][4]}

Downstream Signaling Pathways:

- **AKT/mTOR Pathway:** **Onvansertib** has been shown to decrease the phosphorylation of key components of the AKT/mTOR pathway, such as AKT and S6 ribosomal protein, suggesting its role in inhibiting this pro-survival signaling cascade.[6]
- **β -catenin/c-Myc Pathway:** Studies have indicated that **Onvansertib** can influence the β -catenin/c-Myc signaling pathway, which is critical for cell proliferation and metabolism.[3]
- **MAPK Pathway:** **Onvansertib** has also been observed to reduce the phosphorylation of p38, a component of the MAPK signaling pathway.[6]



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Onvansertib's inhibition of PLK1 and downstream signaling pathways.

Pharmacokinetic Profile of Oral Onvansertib

Onvansertib is administered orally and has demonstrated a predictable pharmacokinetic profile in clinical studies.[1][2]

Summary of Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of **Onvansertib** from various clinical trials.

Table 1: Pharmacokinetic Parameters of **Onvansertib** in Combination with Low-Dose Cytarabine (LDAC) or Decitabine in Patients with R/R AML[1]

| Dose (mg/m ²) | Combination Agent | N | Tmax (hr, median) | Cmax (ng/mL, mean ± SD) | AUC0-24h (ng·h/mL, mean ± SD) | t1/2 (hr, median) |
|---------------------------|-------------------|---|-------------------|-------------------------|-------------------------------|-------------------|
| 12 | LDAC | 3 | 2.0 | 97.2 ± 33.5 | 1340 ± 321 | 24.5 |
| 27 | LDAC | 3 | 2.0 | 185 ± 92.4 | 2820 ± 1160 | 22.8 |
| 40 | LDAC | 4 | 3.0 | 260 ± 103 | 4280 ± 1470 | 25.1 |
| 60 | LDAC | 4 | 3.0 | 338 ± 123 | 5570 ± 2290 | 26.4 |
| 12 | Decitabine | 3 | 2.0 | 129 ± 44.5 | 1960 ± 590 | 27.6 |
| 27 | Decitabine | 3 | 2.0 | 228 ± 121 | 3700 ± 1950 | 28.1 |
| 40 | Decitabine | 3 | 2.0 | 295 ± 151 | 4890 ± 2480 | 26.4 |
| 60 | Decitabine | 7 | 3.0 | 443 ± 210 | 7320 ± 3460 | 26.4 |
| 90 | Decitabine | 3 | 3.0 | 589 ± 294 | 9740 ± 4870 | 26.4 |

Table 2: Pharmacokinetic Parameters of **Onvansertib** in Combination with FOLFIRI/Bevacizumab in Patients with KRAS-Mutated mCRC

| Dose (mg/m ²) | N | Tmax (hr, mean ± SD) | Cmax (ng/mL, mean ± SD) | AUC0-24h (ng·h/mL, mean ± SD) | t1/2 (hr, mean ± SD) |
|---------------------------|---|----------------------|-------------------------|-------------------------------|----------------------|
| 12 | 6 | 5.29 ± 8.32 | 163 ± 82 | 2,020 ± 880 | 13.8 ± 2.1 |

Experimental Protocols

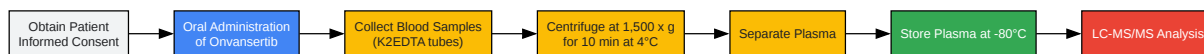
Protocol 1: Pharmacokinetic Blood Sampling in Clinical Trials

Objective: To collect plasma samples from patients for the determination of **Onvansertib** concentrations.

Procedure:

- Informed Consent: Ensure written informed consent is obtained from all patients prior to any study-related procedures.[\[1\]](#)
- Dosing Regimen: **Onvansertib** is administered orally. An example dosing schedule is days 1-5 of a 28-day cycle.[\[1\]](#)
- Blood Sample Collection:
 - Collect blood samples at pre-defined time points. For a detailed pharmacokinetic analysis, a schedule such as the following can be used:
 - Day 1 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
 - Day 5 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
 - Additional single samples can be collected on days 8, 15, and 22.
 - Collect approximately 5 mL of whole blood into tubes containing K2EDTA as an anticoagulant.
- Plasma Preparation:
 - Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
 - Carefully aspirate the supernatant (plasma) and transfer it into two separate, labeled cryovials.

- Sample Storage: Store the plasma samples at -80°C until analysis.



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Workflow for pharmacokinetic blood sampling.

Protocol 2: Quantification of Onvansertib in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of **Onvansertib** in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Human plasma samples
- **Onvansertib** reference standard
- Internal standard (IS), e.g., a stable isotope-labeled **Onvansertib** or a structurally similar compound.
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- 96-well plates
- Centrifuge

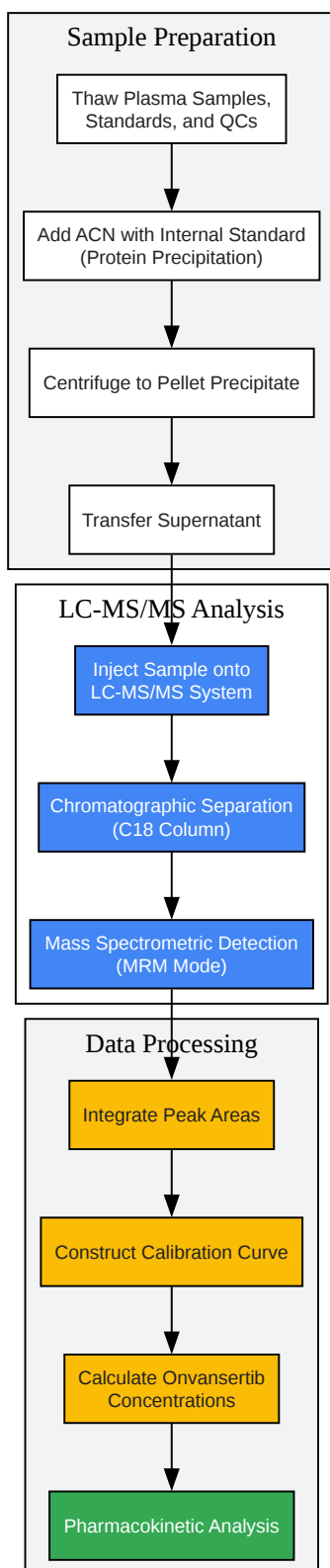
Instrumentation:

- A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of **Onvansertib** in a suitable solvent (e.g., DMSO or methanol).
 - Prepare a series of calibration standards by spiking blank human plasma with the **Onvansertib** stock solution to achieve a concentration range that covers the expected in vivo concentrations.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples, calibration standards, and QCs on ice.
 - To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.
 - Vortex the plate for 2 minutes to precipitate the plasma proteins.
 - Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions (Example):
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% FA.
 - Mobile Phase B: ACN with 0.1% FA.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A linear gradient appropriate to separate **Onvansertib** from endogenous plasma components.

- Injection Volume: 5 μ L.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Specific precursor-to-product ion transitions for **Onvansertib** and the IS should be optimized for the specific instrument used.
- Data Analysis:
 - Integrate the peak areas for **Onvansertib** and the IS.
 - Calculate the peak area ratio (**Onvansertib**/IS).
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
 - Determine the concentration of **Onvansertib** in the unknown samples and QCs from the calibration curve.
 - Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) can be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[\[1\]](#)



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Workflow for **Onvansertib** quantification by LC-MS/MS.

Conclusion

The pharmacokinetic profile of orally administered **Onvansertib** is well-characterized, allowing for the development of effective dosing schedules in clinical trials. The provided protocols for blood sample collection and LC-MS/MS analysis offer a robust framework for researchers and drug development professionals to accurately assess the pharmacokinetic properties of this promising PLK1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data to support the ongoing clinical development of **Onvansertib**.

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